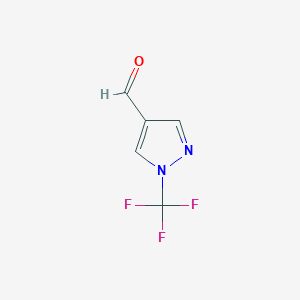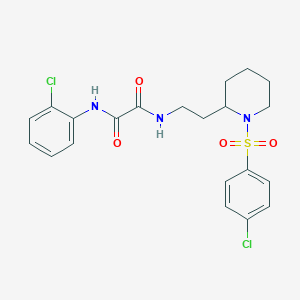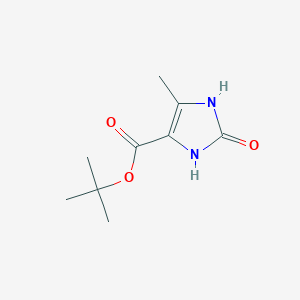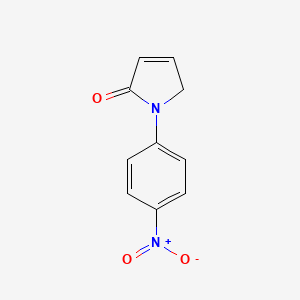![molecular formula C11H8BrClN2 B2589204 3-[(2-Bromophenyl)methyl]-6-chloropyridazine CAS No. 338418-42-1](/img/structure/B2589204.png)
3-[(2-Bromophenyl)methyl]-6-chloropyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(2-Bromophenyl)methyl]-6-chloropyridazine” is an organic compound that contains a bromophenyl group and a chloropyridazine group . It belongs to the class of compounds known as bromophenols . It features a 3-(2-bromophenyl) group attached to a 6-chloropyridazine core .
Molecular Structure Analysis
The molecule contains a total of 28 bonds, including 18 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 ether (aliphatic), and 1 Pyridazine .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Heterocyclic compounds, such as pyridazine analogs, have shown significant importance in medicinal chemistry due to their pharmaceutical applications. A study focused on the synthesis, structure analysis, and theoretical calculations of these compounds, highlighting their potential in drug design and molecular engineering. For instance, Hamdi Hamid Sallam et al. (2021) synthesized a pyridazine compound and analyzed its structure through spectroscopic techniques and XRD, further supported by DFT calculations and Hirshfeld surface analysis to understand intermolecular interactions and molecular packing (Sallam et al., 2021).
Biological Activities
Pyridazine derivatives have been noted for their considerable biological properties, including anti-tumor and anti-inflammatory activities. Research by Sallam et al. (2021) characterized such compounds through spectral studies and single crystal X-ray diffraction, revealing their potential in therapeutic applications. Density functional theory (DFT) calculations further elucidated the electronic properties, contributing to our understanding of their biological activity (Sallam et al., 2021).
Agrochemical Applications
In the field of agriculture, pyridazine derivatives have shown promising herbicidal activities. Han Xu et al. (2008) synthesized a series of pyridazine derivatives and evaluated their efficacy against dicotyledonous plants, demonstrating significant herbicidal potential. This research offers a pathway to developing new agrochemicals with improved performance and environmental compatibility (Xu et al., 2008).
Corrosion Inhibition
The application of pyridazine derivatives in corrosion inhibition was investigated by Motsie E. Mashuga et al. (2017), who studied the effects of these compounds on the electrochemical dissolution of mild steel in acidic environments. Their findings suggest that pyridazine derivatives can serve as effective mixed-type inhibitors, offering protection against corrosion through adsorption at the metal surface. This research highlights the potential of these compounds in materials science, particularly in extending the lifespan of metal structures and components (Mashuga et al., 2017).
Propriétés
IUPAC Name |
3-[(2-bromophenyl)methyl]-6-chloropyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c12-10-4-2-1-3-8(10)7-9-5-6-11(13)15-14-9/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAHAGNTDYYLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2589123.png)
![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2589124.png)
![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2589126.png)

![2-oxo-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2589133.png)



![6-O-ethyl 3-O-methyl 2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2589138.png)


![2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2589143.png)
![5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2589144.png)